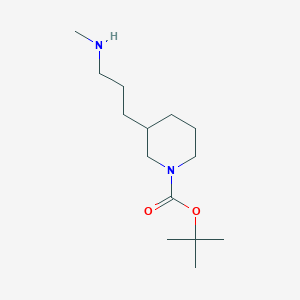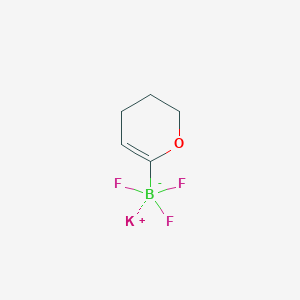![molecular formula C9H17N3O4 B13549946 (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid](/img/structure/B13549946.png)
(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both carbamoyl and methylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) for the amino groups, followed by coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yields and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or amino groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-4-carbamoyl-2-[(2S)-2-amino)propanamido]butanoic acid: Lacks the methyl group on the amino moiety.
(2R)-4-carbamoyl-2-[(2S)-2-(ethylamino)propanamido]butanoic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the methylamino group in (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid distinguishes it from similar compounds, potentially leading to unique interactions with biological targets and different chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H17N3O4 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
(2R)-5-amino-2-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H17N3O4/c1-5(11-2)8(14)12-6(9(15)16)3-4-7(10)13/h5-6,11H,3-4H2,1-2H3,(H2,10,13)(H,12,14)(H,15,16)/t5-,6+/m0/s1 |
InChI-Schlüssel |
CVWBUIKFPIWNOK-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


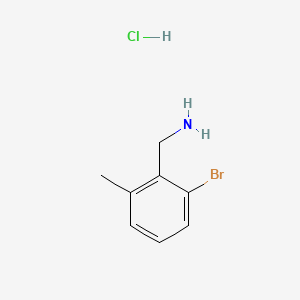
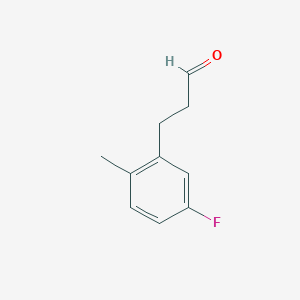
![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)
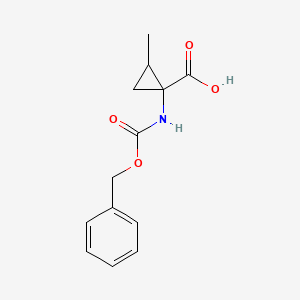
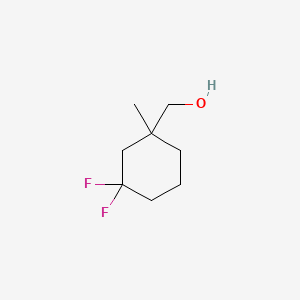


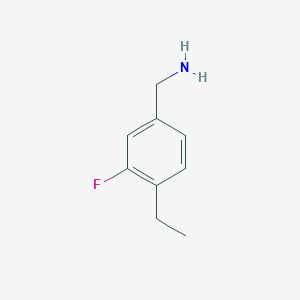
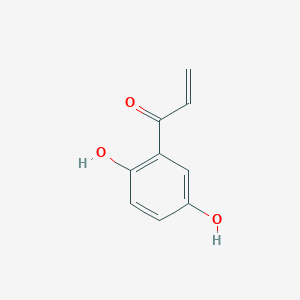
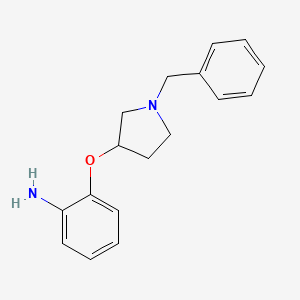
![methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B13549907.png)
